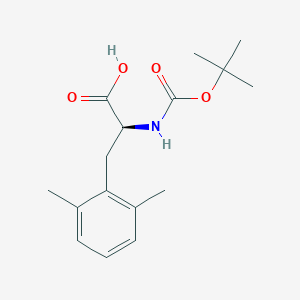

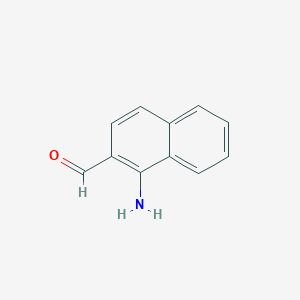

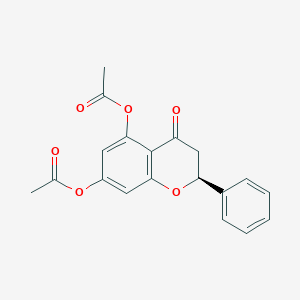

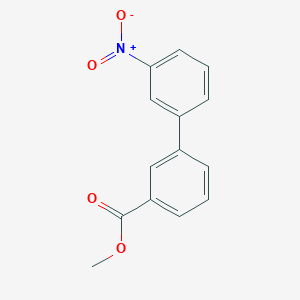

![molecular formula C19H13N5 B169497 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine CAS No. 111397-62-7](/img/structure/B169497.png)

3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine is a compound that features a pyridine core substituted with benzo[d]imidazole groups at the 3 and 5 positions. This structure is related to the family of N-heterocyclic carbenes and imidazo[1,5-a]pyridines, which are known for their stability and versatility in coordination chemistry and catalysis .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of N-heterocyclic carbenes or imidazo[1,5-a]pyridines through the reaction of aminopyridines with various reagents. For example, imidazo[1,5-a]pyridine derivatives have been synthesized from imidazo[1,5-a]pyridin-3-ylidenes and mesoionic carbenes . Additionally, the synthesis of imidazo[1,2-a]pyridines can be achieved by oxidative coupling of 2-aminopyridines with β-keto esters or 1,3-diones .

Molecular Structure Analysis

The molecular structure of a closely related compound, 2,6-bis(1-benzyl-1H-benzo[d]imidazol

Applications De Recherche Scientifique

Chemical and Spectroscopic Properties

3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine and related compounds have been studied for their diverse chemical and spectroscopic properties. For instance, Boča et al. (2011) provided a comprehensive review of the chemistry and properties of compounds containing pyridine-2,6-diylbis(1H-benzimidazole). The review summarized preparation procedures, various protonated/deprotonated forms, complex compounds, and key properties such as spectroscopic characteristics, structures, magnetic properties, and biological/electrochemical activity (Boča, Jameson, & Linert, 2011).

Catalysis and Synthesis Applications

The heterocyclic N-oxide motif, which includes pyridine derivatives, plays a significant role in organic synthesis, catalysis, and medicinal applications. Compounds like 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine have been employed in forming metal complexes, designing catalysts, and in asymmetric catalysis and synthesis. Their usefulness extends to drug development due to properties like anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019). Kantam et al. (2013) discussed the role of such compounds in recyclable copper catalyst systems for C-N bond forming cross-coupling reactions, emphasizing their potential in commercial exploitation (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).

Biological and Medical Significance

While focusing on applications beyond drug usage and side effects, it's noteworthy that these compounds also have significant implications in medical chemistry. For instance, Sanapalli et al. (2022) reviewed the antibacterial profile and structure–activity relationship of synthesized Imidazopyridine-Based Derivatives, highlighting their importance in combating multi-drug-resistant bacterial infections (Sanapalli et al., 2022). Similarly, the comprehensive review by Garrido et al. (2021) on imidazo[1,2-b]pyridazine compounds showcases their prominence in medicinal chemistry, particularly for their therapeutic applications (Garrido, Vera, Delaye, & Enguehard-Gueiffier, 2021).

Orientations Futures

Propriétés

IUPAC Name |

2-[5-(1H-benzimidazol-2-yl)pyridin-3-yl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N5/c1-2-6-15-14(5-1)21-18(22-15)12-9-13(11-20-10-12)19-23-16-7-3-4-8-17(16)24-19/h1-11H,(H,21,22)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATQTLFKVWKYJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CN=C3)C4=NC5=CC=CC=C5N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648981 |

Source

|

| Record name | 2,2'-(Pyridine-3,5-diyl)bis(1H-benzimidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine | |

CAS RN |

111397-62-7 |

Source

|

| Record name | 2,2'-(Pyridine-3,5-diyl)bis(1H-benzimidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

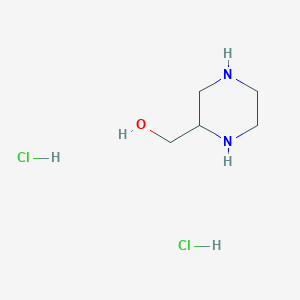

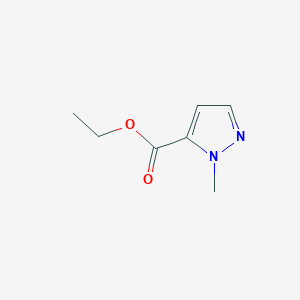

![Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate](/img/structure/B169433.png)